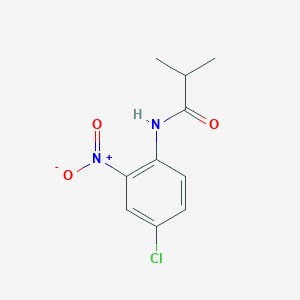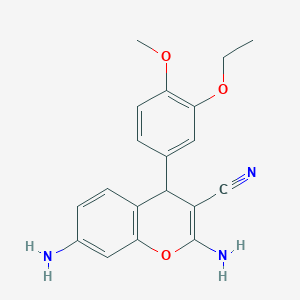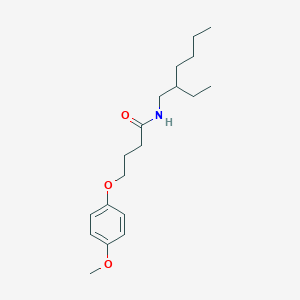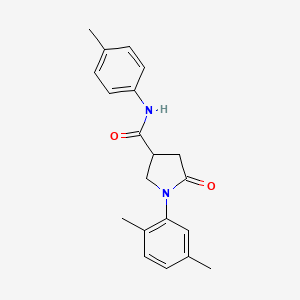![molecular formula C16H24N2O B4980136 1-[2-(allyloxy)benzyl]-4-ethylpiperazine](/img/structure/B4980136.png)
1-[2-(allyloxy)benzyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(allyloxy)benzyl]-4-ethylpiperazine, also known as AEBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEBP is a piperazine derivative, which has a benzyl and an allyloxy group attached to the nitrogen atoms. The compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that 1-[2-(allyloxy)benzyl]-4-ethylpiperazine interacts with specific targets in cancer cells, leading to the activation of apoptotic pathways and inhibition of cell proliferation. 1-[2-(allyloxy)benzyl]-4-ethylpiperazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-ethylpiperazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 1-[2-(allyloxy)benzyl]-4-ethylpiperazine has been reported to have antifungal and antibacterial properties. 1-[2-(allyloxy)benzyl]-4-ethylpiperazine has also been shown to modulate the activity of neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-[2-(allyloxy)benzyl]-4-ethylpiperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high purity. 1-[2-(allyloxy)benzyl]-4-ethylpiperazine is also stable under standard laboratory conditions. However, 1-[2-(allyloxy)benzyl]-4-ethylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[2-(allyloxy)benzyl]-4-ethylpiperazine. One area of interest is the development of novel derivatives of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine in cancer cells. Additionally, the potential applications of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine in the treatment of other diseases, such as neurological disorders, warrant further investigation.
In conclusion, 1-[2-(allyloxy)benzyl]-4-ethylpiperazine is a promising compound that has shown potential applications in various fields, particularly in medicinal chemistry and drug discovery. The synthesis of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine is relatively straightforward, and the compound has demonstrated potent anticancer activity. Further research is needed to fully understand the mechanism of action of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine involves the reaction between 1-benzylpiperazine and allyl alcohol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
Scientific Research Applications
1-[2-(allyloxy)benzyl]-4-ethylpiperazine has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of 1-[2-(allyloxy)benzyl]-4-ethylpiperazine is in the field of cancer research. Studies have shown that 1-[2-(allyloxy)benzyl]-4-ethylpiperazine has a potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-[2-(allyloxy)benzyl]-4-ethylpiperazine induces cell death in cancer cells by activating apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
1-ethyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-13-19-16-8-6-5-7-15(16)14-18-11-9-17(4-2)10-12-18/h3,5-8H,1,4,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHZVNOTHMESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)

![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
![1-allyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4980113.png)


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)